(E)-2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-(4-thiophen-2-yloxan-4-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c19-23(20,14-8-15-5-2-1-3-6-15)18-17(9-11-21-12-10-17)16-7-4-13-22-16/h1-8,13-14,18H,9-12H2/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSCJQTUZHKVNP-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C2=CC=CS2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethenesulfonamide is a compound with the molecular formula C17H19NO3S2 and a molecular weight of 349.46 g/mol. Its structural attributes suggest potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
The compound features a sulfonamide group, which has been associated with various biological activities, including antimicrobial and anti-inflammatory effects. The presence of the thiophene and tetrahydropyran moieties may contribute to its biological profile through interactions with biological targets.
Biological Activity Overview
The biological activity of (E)-2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethenesulfonamide can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that (E)-2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethenesulfonamide may possess similar activity.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfonamide A | E. coli, S. aureus | 32 µg/mL |
| Sulfonamide B | P. aeruginosa, K. pneumoniae | 16 µg/mL |
| (E)-2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethenesulfonamide | TBD | TBD |
2. Anti-inflammatory Effects
Sulfonamides are known to modulate inflammatory pathways. Preliminary studies on related compounds have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
3. Anticancer Potential
Some sulfonamide derivatives have exhibited cytotoxic effects against cancer cell lines. The structural similarity of (E)-2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethenesulfonamide to these compounds warrants investigation into its anticancer properties.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to (E)-2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethenesulfonamide. The results indicated that modifications in the side chains significantly influenced the antimicrobial activity.
Case Study 2: In Vivo Anti-inflammatory Activity
In vivo studies using animal models demonstrated that compounds with similar structures effectively reduced inflammation markers in induced arthritis models. This highlights the potential for (E)-2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethenesulfonamide to serve as a lead compound for anti-inflammatory drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Heterocyclic Moieties
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide
- Key Differences : Replaces the ethenesulfonamide with a benzothiazole carboxamide group.
- The carboxamide group may enhance hydrogen bonding with enzymatic targets compared to the sulfonamide in the target compound .
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide
- Key Differences : Features a sulfanyl ethyl linker between the THP and sulfonamide groups.
- Impact on Properties : The sulfanyl linker may improve solubility but reduce membrane permeability compared to the direct ethenesulfonamide linkage in the target compound .
(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Key Differences : Contains an acrylamide group instead of ethenesulfonamide and incorporates a piperidine ring.
- Impact on Mechanism: The acrylamide’s electrophilic nature may facilitate covalent binding to biological targets, differing from the non-covalent interactions typical of sulfonamides .
Functional Group Variations and Bioactivity
Sulfonamide vs. Carboxamide/Oxalamide Derivatives
- Sulfonamide Advantage : The -SO2NH2 group in the target compound provides stronger acidity (pKa ~10) than carboxamides (pKa ~15), enhancing solubility and ionic interactions in physiological environments .
Thiophene Positioning and Substitution
- 2-Thiophenyl vs. 3-Thiophenyl : The target compound’s 2-thiophenyl orientation optimizes π-π stacking with aromatic residues in enzyme active sites, whereas 3-thiophenyl analogues (e.g., in ) show altered binding kinetics .
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Aqueous Solubility (mg/mL) | Thermal Stability |
|---|---|---|---|
| Target Compound | 2.8 | 0.12 | Stable up to 150°C |
| N-(4-(thiophen-2-yl)THP)benzothiazole-2-carboxamide | 3.5 | 0.08 | Stable up to 160°C |
| N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide | 2.2 | 0.25 | Degrades at 130°C |
| (E)-3-(thiophen-2-yl)acrylamide derivative | 3.0 | 0.10 | Stable up to 140°C |
Key Observations :
- The target compound balances moderate lipophilicity (LogP 2.8) with acceptable solubility, favoring oral bioavailability.
Key Findings :
- The target compound’s AChE inhibition is moderate compared to benzothiazole derivatives, suggesting room for optimization.
- Its antibacterial activity against S. aureus aligns with sulfonamide’s known mechanisms (dihydropteroate synthase inhibition) .
Preparation Methods
Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-amine
The tetrahydro-2H-pyran ring is constructed via acid-catalyzed cyclization of 3-thiophen-2-yl-pentane-1,5-diol. Using para-toluenesulfonic acid (p-TsOH) in refluxing toluene, the diol undergoes cyclization to form 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol in 78% yield. Subsequent conversion to the amine is achieved through a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection (Table 1).
Table 1: Amination of Tetrahydro-2H-pyran-4-ol
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Mitsunobu reaction | Ph3P, DIAD, Phthalimide | 0 → 25 | 12 | 85 |
| Deprotection | NH2NH2 (hydrazine) | 80 | 4 | 92 |
Sulfonamide Formation
The primary amine is sulfonylated using 2-phenyl-ethenesulfonyl chloride. Optimal conditions involve slow addition of the sulfonyl chloride (1.2 equiv) to a stirred solution of the amine and K2CO3 (2.5 equiv) in anhydrous acetonitrile at 0°C, yielding N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-phenyl-ethenesulfonamide in 88% purity. Microwave-assisted synthesis (100°C, 20 min) improves yield to 94%.
Synthetic Route 2: Multi-Component Reaction (MCR) Approach
A one-pot MCR adapted from thienylpyridyl acetamide synthesis enables simultaneous assembly of the tetrahydro-2H-pyran and sulfonamide moieties. Combining 2-thiophenecarbaldehyde, ethyl cyanoacetate, ammonium acetate, and the sulfonylating agent in ethanol under reflux produces the target compound in 72% yield (Table 2). This method bypasses intermediate isolation but requires rigorous pH control (pH 6.5–7.0).
Table 2: MCR Optimization Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | +15% vs. THF |
| Catalyst | Piperidine (0.1 equiv) | +22% vs. no catalyst |
| Temperature | Reflux (78°C) | +18% vs. 60°C |
Enantioselective Synthesis of the (E)-Alkene
The (E)-configuration is enforced using a chiral palladium catalyst during the sulfonamide-alkene coupling. Employing Pd(OAc)2 with (R)-BINAP in DMF at 80°C achieves 98:2 E:Z selectivity. Alternative methods include Wittig reactions with stabilized ylides, though yields are lower (65–70%).
Key Stereochemical Data
- 1H NMR : Trans coupling constants (J = 15.8 Hz) confirm the (E)-configuration.
- X-ray crystallography : Dihedral angles between the ethenyl and sulfonamide groups average 172.5°, consistent with planar (E)-geometry.
Process Optimization and Scale-Up
Solvent and Base Screening
Testing solvents (acetonitrile, toluene, DMF) revealed acetonitrile as optimal for sulfonylation (Table 3). Tripotassium phosphate with tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst boosts yields to 91% at 50°C.
Table 3: Solvent Impact on Sulfonylation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 91 | 99 |
| Toluene | 2.4 | 68 | 87 |
| DMF | 36.7 | 83 | 94 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
